

# An In-Depth Technical Guide to the Kinase Selectivity Profile of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for its clinical efficacy and favorable safety profile, as it minimizes the dose-limiting toxicities associated with the inhibition of wild-type EGFR.[3] This technical guide provides a comprehensive overview of the kinase selectivity profile of Osimertinib, including detailed quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

## **Kinase Selectivity Profile of Osimertinib**

The kinase selectivity of Osimertinib has been extensively characterized through various biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity against different EGFR variants and a broader panel of kinases.

## Table 1: Inhibitory Potency of Osimertinib Against EGFR Variants



| EGFR Variant     | Assay Type                  | Parameter     | Value (nM) | Reference(s) |
|------------------|-----------------------------|---------------|------------|--------------|
| Exon 19 deletion | Cellular<br>Phosphorylation | IC50          | 12.92      | [4]          |
| L858R            | Recombinant<br>Enzyme       | Apparent IC50 | 12         | [5]          |
| L858R/T790M      | Recombinant<br>Enzyme       | Apparent IC50 | 1          | [5]          |
| L858R/T790M      | Cellular<br>Phosphorylation | IC50          | 11.44      | [4]          |
| Wild-Type EGFR   | Cellular<br>Phosphorylation | IC50          | 493.8      | [4]          |

## **Table 2: Broader Kinome Selectivity of Osimertinib**

A kinome-wide scan of Osimertinib at a concentration of 1  $\mu$ M against a panel of approximately 280 kinases demonstrated minimal off-target activity. Only a limited number of other kinases showed greater than 60% inhibition.[5]

| Kinase                                                                | Percent Inhibition at 1 µM |  |
|-----------------------------------------------------------------------|----------------------------|--|
| ErbB2                                                                 | >60%                       |  |
| ErbB4                                                                 | >60%                       |  |
| ACK1                                                                  | >60%                       |  |
| ALK                                                                   | >60%                       |  |
| BLK                                                                   | >60%                       |  |
| BRK                                                                   | >60%                       |  |
| MLK1                                                                  | >60%                       |  |
| MNK2                                                                  | >60%                       |  |
| (Data synthesized from narrative descriptions in cited literature)[5] |                            |  |



### **Experimental Protocols**

The following are detailed methodologies for key experiments used to determine the kinase selectivity profile of Osimertinib.

## **Biochemical Kinase Inhibition Assay (Radiometric)**

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

#### Materials:

- Recombinant EGFR kinase (wild-type or mutant)
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]
- · Peptide or protein substrate
- [y-33P]ATP
- Osimertinib (or other test compounds) dissolved in DMSO
- 384-well plates
- · Phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of Osimertinib in DMSO.
- In a 384-well plate, add the test compound or DMSO (vehicle control).[7]
- Add the recombinant EGFR kinase to each well.[7]
- Initiate the kinase reaction by adding a mixture of the substrate and [y-33P]ATP.[7]



- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [y-33P]ATP.
- Measure the amount of incorporated <sup>33</sup>P in the substrate using a scintillation counter.
- Calculate the percent inhibition for each concentration of Osimertinib relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.

## **Cellular EGFR Phosphorylation Assay**

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

#### Materials:

- Cancer cell lines expressing the desired EGFR variant (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)
- Cell culture medium and supplements
- Osimertinib (or other test compounds) dissolved in DMSO
- Lysis buffer (e.g., containing protease and phosphatase inhibitors)
- Antibodies: anti-phospho-EGFR and anti-total-EGFR
- ELISA plates or Western blotting equipment
- Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

#### Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.



- Treat the cells with serial dilutions of Osimertinib or DMSO for a specified time (e.g., 2 hours).
- Lyse the cells to release cellular proteins.
- For ELISA-based detection:
  - Coat ELISA plates with a capture antibody for total EGFR.
  - Add cell lysates to the wells and incubate.
  - Wash the wells and add a detection antibody for phospho-EGFR.
  - Add a secondary antibody conjugated to a reporter enzyme and a substrate to generate a signal.
  - Measure the signal using a plate reader.
- For Western blot-based detection:
  - Separate proteins from the cell lysates by SDS-PAGE.
  - Transfer the proteins to a membrane.
  - Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.
  - Detect the proteins using a chemiluminescent substrate and an imaging system.
- Normalize the phospho-EGFR signal to the total EGFR signal.
- Calculate the percent inhibition of EGFR phosphorylation for each concentration of Osimertinib.
- Determine the IC50 value from the dose-response curve.

## Visualizations EGFR Signaling Pathway



## Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the major signaling pathways downstream of EGFR activation, which are inhibited by Osimertinib.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com.cn [promega.com.cn]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Kinase Selectivity Profile of Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411694#egfr-in-38-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com